Propionyl-leupeptin hemisulfate
Description
Propionyl-leupeptin hemisulfate (CAS: 24365-46-6) is a modified peptide protease inhibitor widely utilized in biochemical research. Its molecular formula is C₂₁H₄₀N₆O₄·½H₂SO₄, with a molecular weight of 489.62 g/mol . The compound appears as a white solid with a purity exceeding 95% and is soluble in water. It is stored at -20°C to maintain stability .
Functionally, it inhibits serine and cysteine proteases by forming reversible complexes with target enzymes. A notable application involves isolating estrogen receptor complexes, where increasing concentrations of this compound result in progressively larger receptor aggregates, suggesting its role in stabilizing protein interactions . Safety data classify it under WGK Germany 3, indicating a moderate hazard to aquatic systems .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQUQGVONEIAC-VFFZMTJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Flash Chromatography
Source reports using silica gel columns with ethyl acetate/hexane (10–30% gradient) for peptide purification. For this compound:
Reverse-Phase HPLC
Source uses C18 columns with acetonitrile/water (0.1% TFA) gradients:
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
Purity Assessment
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
Propionyl-leupeptin hemisulfate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.
Oxidation: It can undergo oxidation reactions, particularly at the sulfur atom in the hemisulfate group.
Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Produces amino acids such as leucine and arginine.
Oxidation: Results in oxidized derivatives of the original compound.
Substitution: Yields new acylated peptides with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Protease Inhibition
- Propionyl-leupeptin is widely used to inhibit proteases involved in protein degradation and cell signaling. This inhibition is vital for studying the roles of these enzymes in various diseases, including cancer and neurodegenerative disorders.
- Biochemical Research
-
Disease Models
- Research indicates that propionyl-leupeptin can delay muscular dystrophy in mouse models by inhibiting proteolytic activity contributing to muscle degradation. Additionally, it has shown protective effects against autoimmune disorders in animal studies.
- Antiviral Activity
Case Studies and Research Findings
Mechanism of Action
Propionyl-leupeptin hemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity. This binding is typically reversible and competitive, meaning the inhibitor competes with the substrate for the active site. The inhibition of these proteases can disrupt various cellular processes, making it a valuable tool for studying protease functions and developing therapeutic strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Leupeptin Hemisulfate (CAS 103476-89-7)
- Structural Differences : Unlike propionyl-leupeptin, this variant lacks the propionyl (C₃H₅O) modification, reflected in its molecular formula (C₂₀H₃₈N₆O₄·½H₂SO₄ ) and lower molecular weight (475.6 g/mol ) .
- Purity and Solubility: Higher purity (>96.5%) and solubility in methanol, ethanol, or water (50 mg/mL) make it versatile for diverse experimental conditions .
Leupeptin (Free Base, CAS 24365-46-6)
- Form and Molecular Weight : The free base (C₂₁H₄₀N₆O₄) has a molecular weight of 440.58 g/mol , distinguishing it from its hemisulfate salt forms .
- Solubility : Unlike the sulfate salts, the free base may require organic solvents for dissolution, limiting its utility in aqueous systems .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility |
|---|---|---|---|---|---|
| Propionyl-leupeptin hemisulfate | 24365-46-6 | C₂₁H₄₀N₆O₄·½H₂SO₄ | 489.62 | >95% | Water |
| Leupeptin Hemisulfate | 103476-89-7 | C₂₀H₃₈N₆O₄·½H₂SO₄ | 475.6 | >96.5% | Methanol, ethanol, water |
| Leupeptin (Free Base) | 24365-46-6 | C₂₁H₄₀N₆O₄ | 440.58 | N/A | Organic solvents |
Table 2: Functional and Regulatory Notes
Regulatory and Handling Considerations
Biological Activity
Propionyl-leupeptin hemisulfate is a synthetic derivative of leupeptin, a natural protease inhibitor derived from actinomycetes. This compound has gained attention for its biological activity, particularly as an inhibitor of serine and cysteine proteases, which are crucial in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression.
- Chemical Formula : C20H38N6O4·½ H2SO4
- Molecular Weight : Approximately 489.62 g/mol
- CAS Number : 24365-46-6
This compound functions primarily through reversible inhibition of proteases. It binds to the active sites of serine and cysteine proteases, blocking substrate access and preventing catalysis. This inhibition can be influenced by the presence of other substrates or inhibitors, leading to diverse biological outcomes depending on the specific protease involved .
Biological Activities
- Protease Inhibition :
- Antiviral Activity :
- Impact on Apoptosis and Inflammation :
Comparative Analysis with Other Compounds
The following table compares this compound with other related compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Leupeptin | C20H38N6O4·½ H2SO4 | Broad-spectrum protease inhibitor; natural product |
| Acetyl-Leupeptin | C20H38N6O4·½ H2SO4 | Acetylated form; slightly different inhibition profile |
| E64 | C12H15N3O3S | Irreversible cysteine protease inhibitor |
| Pepstatin A | C37H64N2O9 | Specific for aspartic proteases; different target specificity |
Propionyl-leupeptin stands out due to its dual inhibition capabilities against both serine and cysteine proteases, making it versatile for various research applications .
Case Studies
-
Cancer Research :
- In studies involving cancer cell lines, propionyl-leupeptin has been shown to inhibit proteases that facilitate tumor progression and metastasis. By blocking these enzymes, researchers observed reduced cell migration and invasion capabilities in vitro.
- Neurological Disorders :
Q & A
Q. Q. How can the PICOT framework optimize in vivo study design for this compound?
- Methodological Answer : Structure studies using:
- Population : Aged mice (mimicking human protease dysregulation).
- Intervention : Oral gavage (5 mg/kg) vs. intravenous delivery.
- Comparison : Placebo and active comparator (e.g., leupeptin).
- Outcome : Histopathological scoring of tissue protease activity.
- Time : 7-day treatment with endpoint analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
